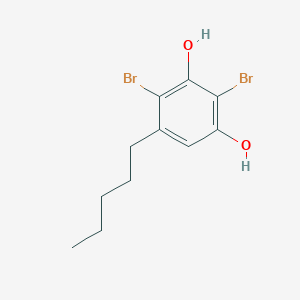

2,4-Dibromo-5-pentylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Br2O2/c1-2-3-4-5-7-6-8(14)10(13)11(15)9(7)12/h6,14-15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFFEMKTLHXRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1Br)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Mechanisms for 2,4 Dibromo 5 Pentylbenzene 1,3 Diol

Precursor Chemistry: Synthesis of 5-Pentylbenzene-1,3-diol (Olivetol) as a Synthetic Building Block

The primary precursor for the synthesis of 2,4-Dibromo-5-pentylbenzene-1,3-diol is 5-Pentylbenzene-1,3-diol, commonly known as olivetol (B132274). wikipedia.org Olivetol is a naturally occurring organic compound found in certain lichens and is a key building block in the synthesis of cannabinoids. wikipedia.orggoogle.com Its synthesis is a critical first step and has been approached through various methods, both biosynthetic and chemical.

Biosynthetically, olivetol is produced via a polyketide synthase (PKS) type reaction. wikipedia.org In Cannabis sativa, the enzyme olivetol synthase (OLS) catalyzes the condensation of hexanoyl-CoA with three molecules of malonyl-CoA to form olivetol. wikipedia.org

Chemical syntheses are more common for laboratory and industrial production. One established route begins with the commercially available and inexpensive 3,5-dimethoxybenzoic acid. researchgate.net Another effective method involves a Wurtz-type coupling reaction. In this approach, a Grignard reagent, such as that formed from [13C4]-n-bromobutane, is coupled with 1-(bromomethyl)-3,5-dimethoxybenzene in the presence of a catalyst like dilithium (B8592608) tetrachlorocuprate. nih.gov The resulting 1-(3,5-dimethoxyphenyl)pentane is then demethylated, typically by heating with pyridine (B92270) hydrochloride, to yield olivetol. nih.gov

| Starting Material | Key Reactions | Typical Yield | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzoic acid | Multi-step process involving elaboration of the pentyl side chain | 13% overall yield | researchgate.net |

| 1-(Bromomethyl)-3,5-dimethoxybenzene and n-butylmagnesium bromide | Wurtz-type coupling followed by demethylation | 78% for coupling step | nih.gov |

| Hexanoyl-CoA and Malonyl-CoA | Enzymatic condensation (Biosynthesis) | N/A | wikipedia.org |

Regioselective Bromination Methodologies for the 1,3-Benzenediol System

The 1,3-benzenediol core of olivetol is highly activated towards electrophilic aromatic substitution. The two hydroxyl groups are strong activating groups and are ortho, para-directing. This means that the positions C2, C4, and C6 are highly nucleophilic and susceptible to attack by electrophiles like bromine. Controlling the regioselectivity of bromination is therefore essential to achieving the desired 2,4-dibromo substitution pattern. Without careful control of stoichiometry and reaction conditions, over-bromination to the 2,4,6-tribromo species can readily occur.

Direct Electrophilic Aromatic Substitution Approaches

Direct electrophilic aromatic substitution is the most common method for the bromination of olivetol. escholarship.org Due to the high activation of the benzene (B151609) ring, the reaction proceeds readily. The key to obtaining the 2,4-dibromo product is the careful control of the stoichiometry of the brominating agent. Using two equivalents of bromine allows for the substitution at two of the three activated positions. One reported procedure involves treating olivetol with two equivalents of elemental bromine in dichloromethane (B109758) at low temperatures (-50 °C) to afford this compound in good yield. escholarship.org The low temperature helps to control the reactivity and prevent undesired side reactions.

Investigation of Brominating Reagents and Catalytic Systems (e.g., Bromine, Sulfuryl Chloride)

Several reagents can be employed for the electrophilic bromination of activated aromatic rings like olivetol.

Elemental Bromine (Br₂) : This is a classic and effective reagent for the bromination of phenols and related compounds. escholarship.org It is highly reactive, and reactions are often performed in a chlorinated solvent at reduced temperatures to moderate the reaction rate. escholarship.org

N-Bromosuccinimide (NBS) : NBS is a milder and often more selective source of electrophilic bromine compared to Br₂. nih.govresearchgate.net It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can be used in various solvents, such as dichloromethane or acetonitrile (B52724), and is effective for brominating activated aromatic systems. nih.govnih.gov For instance, the monobromination of the related compound 1,3-dimethoxy-5-pentylbenzene (B132288) has been successfully achieved using NBS. nih.gov

While sulfuryl chloride (SO₂Cl₂) is primarily a chlorinating agent, it can be used in combination with a bromide salt (e.g., NaBr) to generate bromine in situ. However, for the direct synthesis of this compound, the use of Br₂ or NBS is more direct and commonly cited.

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Elemental Bromine | Br₂ | Dichloromethane, low temperature (-50 °C) | High reactivity, cost-effective | Corrosive, toxic, requires careful handling |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Acetonitrile or Dichloromethane, 0 °C to RT | Milder, easier to handle (solid), can be more selective | Higher cost, can sometimes lead to radical side reactions |

Post-Bromination Functionalization and Derivatization Routes

The bromine atoms in this compound are not merely static substituents. They play a crucial role as versatile functional groups that enable a range of subsequent chemical transformations. Primarily, they are used as protecting groups to direct further substitutions onto the aromatic ring, a strategy that is particularly valuable in the synthesis of complex natural products. escholarship.orggoogle.com

Alkylation Reactions and Subsequent Chemical Transformations

A significant application of this compound is in the regioselective synthesis of cannabinoids. In this context, the bromine atoms at the C2 and C4 positions act as bulky protecting groups, sterically and electronically deactivating these sites. This directs subsequent electrophilic attack, such as a Friedel-Crafts alkylation, exclusively to the remaining activated C6 position.

For example, in a key step towards the synthesis of Cannabidiol (B1668261) (CBD), 2,4-dibromo-olivetol is coupled with a terpene such as (+)-p-mentha-2,8-dien-1-ol under acidic conditions. escholarship.org The alkylation occurs specifically at the C6 position, which is ortho to one hydroxyl group and para to the other, and is the only activated position not blocked by a bromine atom.

Following this regioselective alkylation, the bromine atoms are removed in a reductive debromination step. This can be accomplished using reagents such as sodium sulfite (B76179) in the presence of a catalyst like ascorbic acid, refluxing for several hours to restore the unsubstituted aromatic core and yield the final target molecule. escholarship.org This "protect-alkylate-deprotect" strategy provides excellent control over isomer formation, which is a common challenge in the chemistry of olivetol. escholarship.org

| Reaction Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | This compound, (+)-p-mentha-2,8-dien-1-ol | Acid catalyst, -50 °C | Dibrominated CBD intermediate | escholarship.org |

| Debromination | Dibrominated CBD intermediate | Sodium sulfite, ascorbic acid (cat.), reflux | Cannabidiol (CBD) | escholarship.org |

Convergent Synthesis of Cannabinoid-like Analogues

A convergent synthetic approach is a highly efficient strategy where different parts of a complex molecule are synthesized separately and then joined together in the final stages. In the context of cannabinoid-like analogues, this often involves the synthesis of a resorcinol (B1680541) component and a terpene component, which are then coupled. The use of this compound as the resorcinol component is a prime example of a sophisticated convergent synthesis that ensures the formation of the desired isomer.

This strategy is particularly valuable in preventing the formation of "abnormal" cannabinoid isomers, which can be a significant issue in less controlled synthetic routes. escholarship.orgchemrxiv.org The bromine atoms on the olivetol core effectively block the positions that would otherwise be susceptible to reaction, thereby directing the coupling with the terpene partner to the single available position. escholarship.org This method generally involves a three-stage process: the initial dibromination of olivetol, the coupling of the resulting this compound with a suitable terpene, and the final removal of the bromine atoms to yield the target cannabinoid analogue. escholarship.org

Dibromination of Olivetol: Olivetol is treated with bromine to produce this compound.

Regioselective Coupling: The this compound is then reacted with a terpene, such as (+)-p-mentha-2,8-dien-1-ol, in an acid-catalyzed electrophilic aromatic substitution reaction. The bromine atoms direct the terpene to couple at the desired position, forming a dibrominated CBD precursor.

Reductive Debromination: The bromine atoms are removed from the dibrominated CBD precursor through a reduction reaction to yield the final CBD molecule. escholarship.org

Detailed research findings for each of these key steps are presented in the following tables.

Table 1: Synthesis of this compound from Olivetol

| Entry | Reagents and Conditions | Product | Yield | Reference |

| 1 | Olivetol, 2 eq. Br2, CH2Cl2, -50 °C | This compound | 82% | escholarship.org |

| 2 | Olivetol, 2.08 eq. Bromine, Dichloromethane, -15 °C | 4,6-dibromo-olivetol | 70-82% | google.com |

Table 2: Coupling of this compound with (+)-p-mentha-2,8-dien-1-ol

| Entry | Reagents and Conditions | Product | Yield | Reference |

| 1 | This compound, 1.3 eq. (+)-p-mentha-2,8-dien-1-ol, 0.5 eq. acid, -50 °C | Dibrominated Cannabidiol | 79% (for two steps) | escholarship.org |

| 2 | 4,6-dibromo-olivetol, 0.65 eq. menthadienol, magnesium sulfate, dichloromethane | Dibromo-CBD | Not specified | google.com |

Table 3: Reductive Debromination to Yield Cannabidiol (CBD)

| Entry | Reagents and Conditions | Product | Yield | Reference |

| 1 | Dibrominated Cannabidiol, Sodium sulfite, catalytic Ascorbic acid, reflux, 18 h | Cannabidiol (CBD) | 79% (for two steps) | escholarship.org |

The reaction mechanism for the key coupling step is an electrophilic aromatic substitution. The acid catalyst protonates the hydroxyl group of the terpene, which then leaves as a water molecule, generating a stabilized allylic carbocation. This carbocation then acts as the electrophile. The electron-rich aromatic ring of this compound attacks the carbocation. The presence of the two bulky bromine atoms sterically and electronically directs this attack to the C-6 position of the resorcinol ring, leading to the formation of the desired "normal" cannabinoid backbone.

The final step, reductive debromination, is crucial for removing the blocking groups. Reagents like sodium sulfite with a catalyst are employed to replace the bromine atoms with hydrogen atoms, yielding the final cannabinoid analogue with high purity. escholarship.org This convergent strategy, utilizing the temporary protection of the aromatic ring with bromine atoms, represents a powerful and efficient method for the synthesis of specific cannabinoid-like molecules.

Advanced Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 2,4-Dibromo-5-pentylbenzene-1,3-diol, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: This technique would identify all the unique proton environments in the molecule. The aromatic proton would appear as a distinct singlet, its chemical shift influenced by the surrounding electron-withdrawing bromine atoms and electron-donating hydroxyl groups. The protons of the pentyl chain would exhibit characteristic multiplets, with chemical shifts and coupling patterns revealing their positions relative to the aromatic ring. The hydroxyl protons would typically appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The positions of the signals (chemical shifts) would indicate the type of carbon (aromatic, aliphatic, or attached to a heteroatom). For instance, the carbon atoms bonded to the bromine and hydroxyl groups would be significantly shifted downfield.

Hypothetical ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35 | s | 1H | Ar-H |

| 5.40 | br s | 2H | -OH |

| 2.60 | t | 2H | Ar-CH₂- |

| 1.62 | p | 2H | -CH₂-CH₂-CH₂-CH₂-CH₃ |

| 1.33 | m | 4H | -CH₂-(CH₂)₂-CH₃ |

Hypothetical ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 150.2 | C-OH |

| 148.5 | C-OH |

| 138.1 | Ar-C (ipso to pentyl) |

| 125.4 | Ar-CH |

| 110.8 | C-Br |

| 108.5 | C-Br |

| 35.7 | Ar-CH₂- |

| 31.5 | -CH₂- |

| 29.8 | -CH₂- |

| 22.6 | -CH₂- |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS (ESI+)) : This technique would be employed to determine the precise molecular weight of this compound. The high resolution allows for the calculation of the elemental formula with a high degree of confidence. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in an approximate 1:2:1 ratio, which would serve as a clear confirmation of the presence of two bromine atoms.

Hypothetical HRMS (ESI+) Data

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 338.9496 | 338.9498 | C₁₁H₁₅Br₂O₂ |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. The molecule would be expected to fragment in predictable ways, such as through the loss of the pentyl chain or bromine atoms, providing further evidence for the proposed structure.

Chromatographic Techniques for Compound Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity of the synthesized this compound would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This would be particularly useful for resolving closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling a liquid chromatograph to a mass spectrometer provides a powerful two-dimensional analytical tool. As the components of the mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the tentative identification of impurities and byproducts in the reaction mixture.

In-Process Monitoring (IPC) and Analytical Quality Control Strategies in Multi-Step Synthetic Sequences

In a multi-step synthesis, in-process monitoring (IPC) and stringent analytical quality control are crucial for ensuring the efficiency of each reaction step and the quality of the final product.

For the synthesis of this compound, which would likely be prepared from 5-pentylbenzene-1,3-diol (olivetol) via a bromination reaction, IPC would be used to monitor the progress of the reaction. This could be achieved by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), HPLC, or LC-MS. This allows the chemist to determine when the reaction is complete and to check for the formation of any significant byproducts, such as the monobrominated or tribrominated species.

Once the reaction is deemed complete, a work-up procedure would be followed to isolate the crude product. Analytical quality control would then be applied to the crude material to determine its purity and to guide the purification strategy (e.g., recrystallization or column chromatography). After purification, the final product would be subjected to the full battery of analytical tests (NMR, MS, HPLC) to confirm its identity and to establish its final purity before it is used in any subsequent applications. This rigorous quality control ensures the reliability and reproducibility of the synthetic process.

Structure Activity Relationship Sar and Molecular Interaction Studies of 2,4 Dibromo 5 Pentylbenzene 1,3 Diol Derivatives

Rational Design of Analogues to Systematically Probe Receptor Binding Sites and Functional Modulation

The rational design of analogues based on the 2,4-dibromo-5-pentylbenzene-1,3-diol scaffold is rooted in the established structure-activity relationships of resorcinol (B1680541) derivatives, including the well-known phytocannabinoid, cannabidiol (B1668261) (CBD). researchgate.netnih.gov The primary goal is to systematically alter specific structural features to understand their contribution to receptor affinity, selectivity, and functional modulation, particularly at the CB2R. researchgate.net

Key structural elements that are systematically modified include:

The Alkyl Chain: The length and branching of the C5-pentyl chain are critical determinants of pharmacological activity. Studies on related resorcinol derivatives have shown that varying the length of this alkyl chain can dramatically influence a compound's efficacy and its character as a negative allosteric modulator (NAM) or a positive allosteric modulator (PAM). researchgate.netacs.org For instance, shortening or lengthening the chain from the optimal five carbons can alter the depth of its insertion into a hydrophobic pocket within the receptor, thereby modulating the receptor's conformational state and its response to orthosteric ligands. acs.org

The Resorcinol Core and Hydroxyl Groups: The two hydroxyl groups on the benzene (B151609) ring are crucial for hydrogen bonding interactions within the receptor's binding pocket. Their presence is a key feature for maintaining affinity. nih.gov

Bromine Substituents: The introduction of bromine atoms at the C2 and C4 positions of the benzene ring serves multiple purposes. Regioselective electrophilic aromatic bromination is a synthetic strategy used to create these analogues. researchgate.net These bulky, electronegative groups can influence the compound's electronic distribution and steric profile, potentially enhancing binding affinity and selectivity for the CB2R over the CB1R. They can also serve as handles for further chemical modification.

By synthesizing a series of analogues with variations in these key areas, researchers can systematically probe the topology of the receptor's binding sites and elucidate the structural requirements for achieving desired pharmacological effects, such as selective allosteric modulation of the CB2R. researchgate.netacs.org

Functional Assays for Investigating Molecular Modulation of Target Receptors (e.g., Cannabinoid Receptor 2 (CB2R) Signaling Pathways)

To characterize the functional activity of this compound derivatives, a battery of in vitro functional assays is employed. These assays are designed to measure the compound's effect on various downstream signaling pathways activated by the CB2R, which is a Gi-coupled receptor. acs.org

The canonical signaling pathway for the Gi-coupled CB2R involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). nih.govmdpi.com cAMP modulation assays are therefore a primary method to determine the agonistic or antagonistic properties of a test compound. In these assays, cells expressing the CB2R are stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate cAMP levels. The ability of a compound to reduce this forskolin-induced cAMP accumulation indicates its agonist activity at the CB2R. acs.org

For allosteric modulators, these assays are conducted in the presence of a known CB2R agonist. A NAM would decrease the potency or efficacy of the agonist in inhibiting cAMP production, while a PAM would enhance it. researchgate.netacs.org

CB2R activation can also trigger non-canonical signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). mdpi.combiomolther.org The analysis of ERK1/2 phosphorylation provides an alternative readout of receptor activation and can reveal signaling bias, where a ligand may preferentially activate one pathway over another. nih.gov This is typically measured using techniques like Western blotting or specific immunoassays that detect the phosphorylated form of ERK1/2. biomolther.org Similar to cAMP assays, the allosteric effects of derivatives can be assessed by observing their modulation of an orthosteric agonist's ability to induce ERK1/2 phosphorylation. koreascience.kr

Elucidation of Orthosteric and Allosteric Ligand Binding Mechanisms

A key area of investigation for this compound derivatives is their ability to act as allosteric modulators of the CB2R. researchgate.netacs.org Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. nih.gov This binding event induces a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand. nih.gov

Molecular dynamics simulations and site-directed mutagenesis studies on related compounds have helped to identify a putative allosteric binding site for resorcinol derivatives near the entrance of the CB2R. researchgate.netacs.org The pentyl chain of these molecules is thought to insert into a hydrophobic pocket, and this interaction is crucial for their allosteric activity. acs.org Functional assays are critical in confirming these mechanisms. For example, a compound acting as a NAM will non-competitively inhibit the response of an orthosteric agonist, causing a downward shift in the agonist's dose-response curve without necessarily changing its binding affinity. researchgate.net

Quantitative Impact of Structural Modifications on Receptor Affinity and Efficacy

Systematic structural modifications to the this compound scaffold have a quantifiable impact on receptor affinity (how tightly the ligand binds) and efficacy (the degree of response it elicits). For closely related cannabidiol analogues, the length of the alkyl side chain has been shown to be a critical determinant of their allosteric modulating properties at the CB2R. acs.org

As illustrated in the table below, which is based on data from analogous resorcinol derivatives, there is a clear trend where the length of the alkyl chain can switch the compound's activity from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). researchgate.net

| Compound Analogue (by Alkyl Chain Length) | Number of Methylene Units (n) | Observed Activity at CB2R |

|---|---|---|

| Ethyl Analogue | 1 | Positive Allosteric Modulator (PAM) |

| Propyl Analogue | 2 | Positive Allosteric Modulator (PAM) |

| Butyl Analogue | 3 | Negative Allosteric Modulator (NAM) |

| Pentyl Analogue (like CBD) | 4 | Negative Allosteric Modulator (NAM) |

| Hexyl Analogue | 5 | Negative Allosteric Modulator (NAM) |

This data clearly demonstrates that shorter alkyl chains (ethyl and propyl) confer PAM activity, facilitating the agonist-induced signaling. researchgate.net In contrast, longer chains (butyl, pentyl, hexyl) result in NAM activity, similar to cannabidiol itself. researchgate.net This switch is hypothesized to be due to the deeper insertion of the longer chains into a hydrophobic pocket, which stabilizes an inactive or less active conformation of the receptor. acs.org These quantitative structure-activity relationship (QSAR) studies are invaluable for the fine-tuning of ligand design to achieve a specific and desired pharmacological profile.

Site-Directed Mutagenesis Studies for Validation of Proposed Receptor-Ligand Interaction Models

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. In the context of drug discovery and pharmacology, this technique is invaluable for validating proposed models of how a ligand, such as a derivative of this compound, interacts with its biological target, typically a receptor protein.

The fundamental principle involves identifying key amino acid residues within the receptor's binding pocket that are predicted by molecular modeling to form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the ligand. By systematically mutating these amino acids—for instance, changing a polar serine to a nonpolar alanine—researchers can observe the impact on the ligand's binding affinity and/or the functional activity of the receptor.

A significant decrease or complete loss of binding affinity or functional response after a specific mutation provides strong evidence that the targeted amino acid residue is directly involved in the interaction with the ligand. Conversely, if a mutation has little to no effect, it suggests that the particular residue is not critical for the interaction.

While no specific studies employing site-directed mutagenesis to elucidate the binding of this compound have been identified in the public domain, this methodology remains a critical step in the rigorous validation of any computationally derived receptor-ligand interaction model for this and related compounds. Such studies would provide the empirical data necessary to confirm the precise molecular interactions that govern the compound's biological activity.

Research Applications and Broader Implications of 2,4 Dibromo 5 Pentylbenzene 1,3 Diol in Chemical Biology

Role as a Key Intermediate in the Synthesis of Complex Natural Product Analogues and Designed Molecules

2,4-Dibromo-5-pentylbenzene-1,3-diol serves as a pivotal intermediate in the synthesis of various natural product analogues, most notably cannabinoids. Its chemical structure provides a strategic starting point for the construction of the characteristic resorcinol (B1680541) core of these compounds. The bromine atoms on the benzene (B151609) ring are not merely passive substituents; they play a crucial role in directing subsequent chemical transformations and allow for regioselective reactions, which are essential for building the complex architecture of cannabinoids.

A primary application of this dibrominated compound is in the acid-catalyzed condensation reaction with various cyclic alkenes to produce dihalo-cannabinoid derivatives. These intermediates can then be subjected to reducing conditions to yield the final cannabidiol (B1668261) (CBD) or its analogues. This synthetic route offers a high degree of control over the stereochemistry of the final product, which is critical for its biological activity. The use of a di-halo-olivetol derivative like this compound can lead to high yields and stereospecificity in the synthesis of cannabidiol compounds.

The versatility of this compound as a building block is further demonstrated in its use for creating a diverse library of cannabinoid analogues. By varying the cyclic alkene coupling partner, chemists can systematically modify the terpene moiety of the cannabinoid structure. This modular approach is invaluable for structure-activity relationship (SAR) studies, enabling researchers to probe the molecular requirements for binding to and modulating cannabinoid receptors.

For instance, the synthesis of allosteric modulators of the cannabinoid CB2 receptor has been achieved using 4,6-dibromo-5-pentylbenzene-1,3-diol as a key resorcinol intermediate. This highlights the importance of the dibrominated scaffold in generating molecules that can fine-tune the activity of specific biological targets. The ability to readily synthesize these complex molecules facilitates a deeper understanding of the pharmacology of the endocannabinoid system.

Table 1: Synthetic Applications of this compound

| Application | Description | Key Advantages |

| Cannabidiol (CBD) Synthesis | Serves as a key precursor in the acid-catalyzed reaction with cyclic alkenes to form dihalo-CBD, which is then reduced to CBD. | High yield and stereospecificity. |

| Natural Product Analogue Synthesis | Enables the creation of a wide range of cannabinoid analogues by varying the coupling partner. | Facilitates structure-activity relationship (SAR) studies. |

| Designed Molecule Synthesis | Used as a foundational scaffold for constructing molecules with specific biological targets, such as cannabinoid receptor modulators. | Allows for precise control over the final molecular architecture. |

Development of Chemical Probes for Receptor Deconvolution and Signaling Pathway Research

While this compound itself is not typically used directly as a chemical probe, its role as a precursor is fundamental to the development of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in complex biological systems. The synthesis of potent and selective cannabinoid receptor ligands, which function as chemical probes, heavily relies on the structural foundation provided by this dibrominated resorcinol.

The strategic placement of bromine atoms on the benzene ring of this compound allows for the introduction of various functional groups or reporter tags through subsequent chemical modifications. These modifications can include the attachment of fluorescent dyes, biotin labels, or photoaffinity labels, transforming the resulting cannabinoid analogue into a powerful tool for receptor deconvolution and signaling pathway research.

For example, by synthesizing a library of cannabinoid analogues from this common intermediate, researchers can identify ligands with high affinity and selectivity for either the CB1 or CB2 receptor. These selective ligands can then be used to:

Map receptor distribution: By attaching a radiolabel or fluorescent tag, the localization of cannabinoid receptors in different tissues and cells can be visualized.

Identify binding partners: Photoaffinity labeling can be used to covalently link the probe to its receptor, allowing for the isolation and identification of the receptor protein and any associated proteins.

Elucidate signaling pathways: By observing the cellular response to the binding of a specific probe, the downstream signaling cascades activated by the receptor can be deciphered.

The ability to systematically modify the structure of cannabinoid analogues, starting from this compound, is therefore a key enabling technology for the creation of sophisticated chemical probes to unravel the complexities of the endocannabinoid system.

Strategies for Medicinal Chemistry Lead Optimization through Structure-Guided Design

The dibrominated nature of this compound offers significant advantages for medicinal chemistry lead optimization. The bromine atoms can serve as handles for further chemical elaboration, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting cannabinoid analogues. This process is often guided by computational modeling and structural biology to rationally design molecules with improved therapeutic potential.

Structure-guided design involves using the three-dimensional structure of the target receptor to design ligands that will bind with high affinity and selectivity. The synthesis of a focused library of analogues based on the this compound scaffold allows medicinal chemists to systematically explore the chemical space around a lead compound.

Key strategies for lead optimization that can be implemented using this intermediate include:

Modification of the pentyl side chain: Altering the length, branching, or polarity of the alkyl chain can significantly impact the ligand's affinity and selectivity for cannabinoid receptors.

Introduction of polar functional groups: The bromine atoms can be replaced with other functional groups to improve solubility, metabolic stability, and bioavailability.

Scaffold hopping: The resorcinol core can be modified or replaced with other bioisosteric groups to explore new chemical space and potentially discover novel pharmacological profiles.

The insights gained from these systematic modifications, guided by structural information, can lead to the development of drug candidates with improved efficacy and reduced side effects. The versatility of this compound as a synthetic intermediate is therefore a critical asset in the iterative process of drug discovery and development.

Table 2: Lead Optimization Strategies Utilizing this compound

| Strategy | Rationale | Potential Outcome |

| Side Chain Modification | To probe the hydrophobic pocket of the receptor and optimize binding affinity. | Increased potency and selectivity. |

| Functional Group Interconversion | To improve physicochemical properties such as solubility and metabolic stability. | Enhanced bioavailability and duration of action. |

| Bioisosteric Replacement | To explore novel interactions with the receptor and improve drug-like properties. | Discovery of new chemical scaffolds with improved pharmacological profiles. |

Future Prospects for Dibrominated Benzenediol Architectures in Advanced Chemical Biology Research

The utility of this compound and related dibrominated benzenediol architectures is poised to expand beyond their current applications in cannabinoid synthesis. The unique combination of a polyfunctionalized aromatic core with tunable lipophilicity makes these scaffolds attractive for a variety of advanced chemical biology applications.

Future research directions may include:

Development of novel covalent probes: The reactivity of the brominated positions could be exploited for the rational design of covalent inhibitors or probes that form a permanent bond with their target protein. This would be particularly valuable for studying enzymes or receptors that are difficult to target with reversible ligands.

Exploration of new biological targets: While the focus has been on cannabinoid receptors, the structural features of dibrominated benzenediols may allow for the design of ligands for other receptor families, such as nuclear receptors or ion channels.

Application in fragment-based drug discovery: The dibrominated resorcinol core could serve as a versatile fragment for screening against a wide range of biological targets. Hits from these screens could then be elaborated into more potent and selective lead compounds.

Synthesis of complex natural products: The synthetic methodologies developed for cannabinoid synthesis could be adapted for the total synthesis of other complex natural products that share a similar polyketide-derived aromatic core.

As our understanding of the chemical biology of various disease states continues to grow, the demand for versatile and synthetically accessible molecular scaffolds will increase. Dibrominated benzenediol architectures, exemplified by this compound, are well-positioned to play a significant role in meeting this demand and driving future discoveries in medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-5-pentylbenzene-1,3-diol, and how do reaction conditions influence yield and purity?

- Methodology : Bromination of 5-pentylbenzene-1,3-diol (olivetol) using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves regioselective bromination at the 2- and 4-positions. Reaction optimization requires strict temperature control to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Confirm regiochemistry via -NMR (absence of aromatic protons at δ 6.2–6.5 ppm) and mass spectrometry (M at m/z 348.96) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes side products |

| Solvent | DCM | Enhances solubility |

| Equiv. NBS | 2.2 | Ensures full bromination |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in substituted benzene-1,3-diol derivatives?

- Methodology :

- -NMR : Aromatic proton splitting patterns distinguish brominated vs. alkyl-substituted positions. For this compound, the singlet at δ 5.8 ppm corresponds to hydroxyl protons, while alkyl chain protons appear at δ 0.8–1.6 ppm.

- -NMR : Brominated carbons exhibit deshielding (δ 110–120 ppm), while hydroxylated carbons resonate at δ 150–160 ppm .

- IR : Broad O-H stretch (~3200 cm) and C-Br stretches (650–500 cm) confirm functional groups.

Q. What are the stability considerations for this compound under varying storage conditions?

- Findings :

- Thermal Stability : Decomposition occurs >150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation.

- Solvent Compatibility : Stable in DMSO and methanol but prone to hydrolysis in aqueous buffers (pH > 8).

- Purity Monitoring : HPLC (C18 column, acetonitrile/water + 0.1% TFA) detects degradation products (>95% purity threshold) .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX refinement) resolve structural contradictions in di-brominated diols?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement resolves positional disorder in bromine atoms. For example, anisotropic displacement parameters (ADPs) distinguish static vs. dynamic disorder. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., Br···H-O hydrogen bonds) .

- Case Study : A 2023 study reported discrepancies between predicted (DFT) and experimental 13C shifts for a related diol. SHELX refinement corrected a misassigned bromine position, aligning experimental data with computational models .

Q. What environmental and toxicological risks are associated with this compound, and how can they be mitigated in lab settings?

- Data :

- Ecotoxicity : Analogous brominated diols (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) show high aquatic toxicity (LC < 1 mg/L for Daphnia magna).

- Carcinogenicity : Classified as Group 2B (possibly carcinogenic) by IARC based on structural analogs .

- Mitigation : Use fume hoods for synthesis, avoid aqueous discharge, and implement waste neutralization protocols (e.g., adsorption onto activated carbon).

Q. How can computational models (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to calculate electrostatic potential maps. Bromine atoms at C2 and C4 show higher electrophilicity (MEP = −0.45 eÅ) than C5-pentyl.

- Mechanistic Insight : SN2 reactivity at C2 is favored due to steric hindrance at C4 from the pentyl group. Validate with kinetic studies (second-order rate constants: k = 1.2 × 10 Ms vs. k = 3.5 × 10 Ms) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Challenges : Co-elution of brominated byproducts (e.g., 2,4,6-tribromo derivatives) in HPLC.

- Solutions :

- LC-MS/MS : Use MRM (multiple reaction monitoring) for selective detection (e.g., m/z 348.96 → 270.82 transition).

- Ion Chromatography : Quantify bromide ions (post-hydrolysis) to estimate residual brominating agents .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: Why do some studies report antimicrobial efficacy while others show inactivity?

- Analysis : Divergent results stem from assay conditions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.